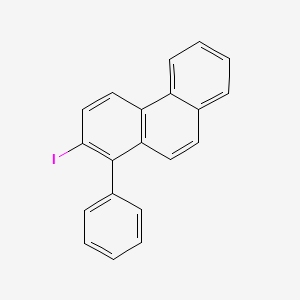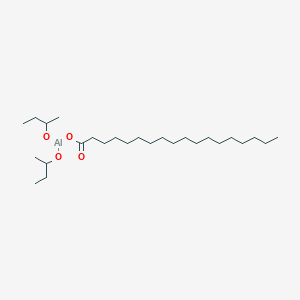
Diisobutoxy((1-oxooctadecyl)oxy)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Diisobutoxy((1-oxooctadecyl)oxy)aluminium typically involves the reaction between diisobutylaluminum hydride (Al(OCH(CH3)2)3) and 1-octadecanoyl chloride (C18H37COCl). This reaction is carried out under low-temperature conditions to ensure high yield and purity of the product . The reaction conditions must be strictly controlled, including the molar ratios of the reactants and the temperature, to achieve optimal results.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the low temperatures required and to handle the reactive nature of the compounds involved. The industrial production also emphasizes safety measures to prevent exposure to the compound, which can be hazardous if it comes into contact with skin, eyes, or mucous membranes .
Chemical Reactions Analysis
Types of Reactions
Diisobutoxy((1-oxooctadecyl)oxy)aluminium undergoes various types of chemical reactions, primarily reduction reactions. It is known for its strong reducing properties, making it an essential reagent in organic synthesis .
Common Reagents and Conditions
The compound is commonly used in the presence of solvents such as toluene or hexane, and the reactions are typically carried out at low temperatures to prevent decomposition. The major products formed from these reactions include alcohols and amines, depending on the starting materials .
Scientific Research Applications
Diisobutoxy((1-oxooctadecyl)oxy)aluminium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Diisobutoxy((1-oxooctadecyl)oxy)aluminium exerts its effects involves the transfer of hydride ions (H-) to the substrate. This hydride transfer reduces the substrate, converting it into the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate being reduced .
Comparison with Similar Compounds
Diisobutoxy((1-oxooctadecyl)oxy)aluminium is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Lithium aluminum hydride (LiAlH4): A strong reducing agent but more reactive and less selective than this compound.
Sodium borohydride (NaBH4): Another reducing agent, but it is milder and less versatile in terms of the range of substrates it can reduce.
Triethylaluminum (Al(C2H5)3): Used in different types of reactions, such as polymerization, but not as effective in reductions.
This compound stands out due to its balance of reactivity and selectivity, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
43134-64-1 |
|---|---|
Molecular Formula |
C26H53AlO4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
di(butan-2-yloxy)alumanyl octadecanoate |
InChI |
InChI=1S/C18H36O2.2C4H9O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4(2)5;/h2-17H2,1H3,(H,19,20);2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
InChI Key |
UKPSOCFORRGEQY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



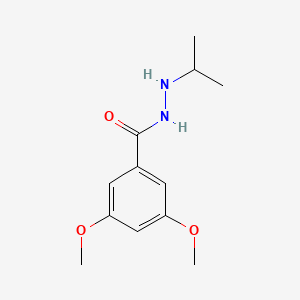
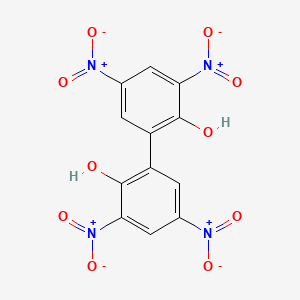
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
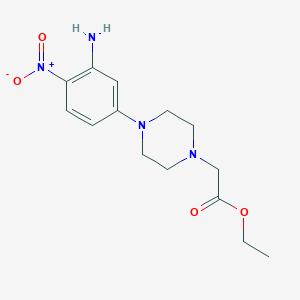
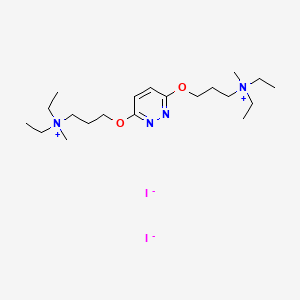
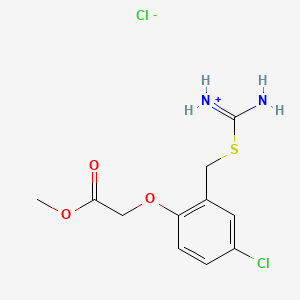
![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)

![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)


![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)
